

# An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline

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## Compound of Interest

Compound Name: 8-Bromo-2,4-dichloroquinoline

Cat. No.: B1524661

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **8-Bromo-2,4-dichloroquinoline**, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physical properties, a plausible synthetic pathway, and essential safety considerations, offering a crucial resource for professionals in drug discovery and development.

## Core Chemical Identity

**8-Bromo-2,4-dichloroquinoline** is a tricyclic aromatic heterocycle. The presence of three halogen atoms, one bromine and two chlorine, on the quinoline core imparts distinct reactivity and potential for further chemical modification.

CAS Number: 406204-86-2[\[1\]](#)

Molecular Formula: C<sub>9</sub>H<sub>4</sub>BrCl<sub>2</sub>N[\[1\]](#)

Molecular Weight: 276.94 g/mol [\[1\]](#)

It is critical to distinguish this compound from its quinazoline analogue, 8-Bromo-2,4-dichloroquinazoline (CAS Number: 331647-05-3), as these two compounds are frequently confused in commercial and literature databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Physicochemical Properties

Experimentally determined physical data for **8-Bromo-2,4-dichloroquinoline** is not widely available in the public domain. The data presented below is a combination of information from chemical suppliers and predicted values. Researchers should verify these properties experimentally.

Property	Value	Source
CAS Number	406204-86-2	Aaronchem[1]
Molecular Formula	C <sub>9</sub> H <sub>4</sub> BrCl <sub>2</sub> N	Aaronchem[1]
Molecular Weight	276.94	Aaronchem[1]
Appearance	White to Brown Solid Powder	Inferred from similar compounds
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	Inferred from structural similarity

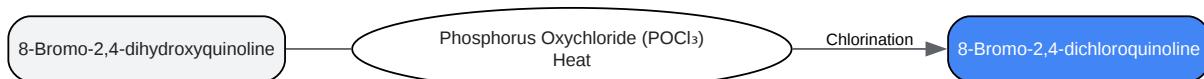
## Synthesis and Reaction Chemistry

A detailed, peer-reviewed synthesis protocol for **8-Bromo-2,4-dichloroquinoline** is not readily available in the literature. However, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of substituted quinolines. The proposed pathway involves the chlorination of a suitable precursor, 8-bromo-2,4-dihydroxyquinoline. This approach is analogous to the synthesis of other chlorinated quinoline derivatives.[5]

## Proposed Synthetic Pathway: Chlorination of 8-Bromo-2,4-dihydroxyquinoline

The key transformation in this proposed synthesis is the conversion of the hydroxyl groups at the 2- and 4-positions of the quinoline ring to chloro groups. This is a standard and widely

employed reaction in heterocyclic chemistry, often achieved using a strong chlorinating agent like phosphorus oxychloride ( $\text{POCl}_3$ ).



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Caption: Proposed synthesis of **8-Bromo-2,4-dichloroquinoline**.

## Step-by-Step Experimental Protocol (Proposed)

Causality behind Experimental Choices:

- Starting Material: 8-Bromo-2,4-dihydroxyquinoline is the logical precursor as the quinoline core is already formed, and the hydroxyl groups are readily converted to the desired chloro substituents.
- Reagent: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. It also serves as the reaction solvent in many cases, driving the reaction to completion.
- Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the chlorination of the relatively unreactive hydroxyl groups on the aromatic ring.
- Work-up: The work-up procedure with ice water is crucial to quench the excess reactive phosphorus oxychloride and to precipitate the organic product. The subsequent neutralization with a base is necessary to remove any acidic byproducts. Extraction with an organic solvent isolates the desired product from the aqueous phase. Purification by column chromatography is a standard method to obtain the final product with high purity.

Methodology:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-bromo-2,4-dihydroxyquinoline (1 equivalent).

- Reagent Addition: Carefully add an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) (e.g., 5-10 equivalents) to the flask.
- Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours (e.g., 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure **8-Bromo-2,4-dichloroquinoline**.

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **8-Bromo-2,4-dichloroquinoline** is not readily available. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety information provided for the structurally similar 8-bromoquinoline can be used as a preliminary guide.<sup>[6]</sup>

### General Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
- Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

- **Avoid Contact:** Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Inferred from 8-Bromoquinoline):

- **Skin Irritation:** May cause skin irritation.[6]
- **Eye Irritation:** May cause serious eye irritation.[6]
- **Respiratory Irritation:** May cause respiratory irritation.[7]

## Spectroscopic Data (Predicted)

Experimental spectroscopic data for **8-Bromo-2,4-dichloroquinoline** is not available in public databases. The following are predicted spectral characteristics based on the structure and data from similar compounds. Researchers should confirm the structure of their synthesized material using standard analytical techniques.

- **$^1\text{H}$  NMR:** The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents.
- **$^{13}\text{C}$  NMR:** The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the halogens will show characteristic chemical shifts.
- **Mass Spectrometry:** The mass spectrum should exhibit a molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of the compound (276.94 g/mol), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
- **Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br and C-Cl stretching vibrations.

## Applications in Research and Development

**8-Bromo-2,4-dichloroquinoline** serves as a versatile building block in organic synthesis. The three halogen atoms provide multiple reactive sites for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitution reactions. This allows for the synthesis of a diverse library of substituted quinoline derivatives for screening in drug discovery programs. Quinoline-based compounds have a well-documented history of exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of **8-Bromo-2,4-dichloroquinoline** makes it an attractive scaffold for the development of novel therapeutic agents.

## Conclusion

**8-Bromo-2,4-dichloroquinoline** is a valuable chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic route, and essential safety information. As with any chemical, particularly one with limited publicly available data, it is crucial for researchers to proceed with caution and to independently verify all physical and safety properties.

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